Clopidogrel hydrochloride

Description

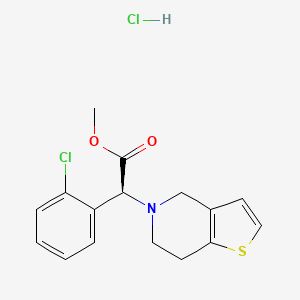

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVAFJSGWDBGA-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152734 | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-65-5 | |

| Record name | Clopidogrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426O7XWS6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clopidogrel Hydrochloride on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel hydrochloride, a thienopyridine-class antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its therapeutic efficacy is predicated on its role as a prodrug, necessitating metabolic activation to yield a pharmacologically active metabolite. This active metabolite then serves as an irreversible antagonist of the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) located on the platelet surface. The P2Y12 receptor is a key mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation. This technical guide provides a comprehensive exploration of the molecular mechanism by which clopidogrel exerts its antiplatelet effects through the P2Y12 receptor. The content herein covers the metabolic activation pathway of this prodrug, the specifics of its irreversible binding to the receptor, the consequent disruption of intracellular signaling cascades, and the established methodologies for quantifying its pharmacological effects.

Introduction: The Central Role of the P2Y12 Receptor in Hemostasis and Thrombosis

The P2Y12 receptor is a crucial component in the complex process of platelet activation and aggregation, which are fundamental to both normal hemostasis and pathological thrombosis.[1][2] As a GPCR, the P2Y12 receptor is activated by its endogenous ligand, ADP.[1][3] Upon ADP binding, the P2Y12 receptor couples primarily to the inhibitory G protein, Gi.[3][4] This interaction initiates a signaling cascade that ultimately leads to platelet aggregation and the formation of a stable thrombus.[4] Given its central role, the P2Y12 receptor has become a primary target for antiplatelet therapies aimed at preventing thrombotic events in patients with cardiovascular diseases.[1]

The Prodrug Nature and Metabolic Activation of Clopidogrel

Clopidogrel is administered as an inactive prodrug and requires a two-step metabolic process in the liver to be converted into its active form.[5][6][7][8] This metabolic activation is a critical determinant of its antiplatelet efficacy.[8]

Step 1: Formation of 2-oxo-clopidogrel

Following oral administration, clopidogrel is absorbed from the intestine.[5][6] Approximately 85% of the absorbed clopidogrel is rapidly hydrolyzed by esterases to an inactive carboxylic acid derivative.[5][6][7] The remaining 15% undergoes the first oxidative step, primarily catalyzed by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP2B6, to form the intermediate metabolite, 2-oxo-clopidogrel.[5][7][9]

Step 2: Generation of the Active Thiol Metabolite

The intermediate, 2-oxo-clopidogrel, is then further metabolized in a second oxidative step to the active thiol metabolite.[5][9] This conversion is mediated by several CYP enzymes, with CYP2C19, CYP2B6, CYP2C9, and CYP3A4 playing significant roles.[5][7][9] The resulting active metabolite is a reactive thiol derivative that is responsible for the antiplatelet effect of clopidogrel.[10]

Irreversible Binding and Inhibition of the P2Y12 Receptor

The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[11][5][6][12] This irreversible inhibition is the cornerstone of clopidogrel's mechanism of action.

3.1. Covalent Disulfide Bond Formation

The reactive thiol group of the active metabolite forms a disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[11][5][6] Specifically, studies have implicated the involvement of cysteine residues in the mechanism of action.[13] This covalent modification permanently inactivates the receptor for the lifespan of the platelet, which is approximately 7 to 10 days.[5][6]

3.2. Disruption of Receptor Oligomerization and Localization

Recent evidence suggests that the active metabolite of clopidogrel may also disrupt the homooligomeric complexes of P2Y12 receptors.[13][14] These oligomers are predominantly located in lipid rafts, which are specialized membrane microdomains.[13] The binding of the active metabolite leads to the breakdown of these oligomers into dimers and monomers and their subsequent partitioning out of the lipid rafts.[13][14] This disruption of the receptor's structural organization and membrane localization further contributes to its inactivation.[13]

Downstream Effects on Platelet Signaling

The irreversible inhibition of the P2Y12 receptor by clopidogrel's active metabolite leads to a cascade of downstream effects that ultimately suppress platelet activation and aggregation.

4.1. Inhibition of Adenylyl Cyclase and Increased cAMP Levels

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[4][9] Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3][11][9] By blocking the P2Y12 receptor, clopidogrel prevents this inhibition of adenylyl cyclase, leading to an accumulation of cAMP.[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the inhibition of platelet activation.[9] One such target is the vasodilator-stimulated phosphoprotein (VASP), whose phosphorylation state is a marker of P2Y12 receptor inhibition.[11]

4.2. Attenuation of PI3K/Akt Signaling

P2Y12 receptor activation also stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a role in promoting platelet aggregation.[4] Clopidogrel's inhibition of the P2Y12 receptor attenuates this PI3K-dependent signaling, further contributing to its antiplatelet effect.[4]

Experimental Methodologies for Assessing Clopidogrel's Effect

Several laboratory assays are available to assess the antiplatelet effect of clopidogrel by measuring P2Y12 receptor function.[15][16] These tests are crucial for understanding inter-individual variability in drug response and for research in drug development.

5.1. Platelet Aggregometry

-

Light Transmittance Aggregometry (LTA): Considered the traditional gold standard, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.[17] A reduced aggregation response to ADP after clopidogrel administration indicates effective P2Y12 inhibition.[18]

-

Impedance Aggregometry: This method measures the change in electrical impedance between two electrodes in a whole blood sample as platelets aggregate on their surface.[18] It offers the advantage of assessing platelet function in a more physiological environment.[18]

5.2. Point-of-Care Assays

-

VerifyNow P2Y12 Assay: This is a widely used point-of-care test that measures platelet aggregation in whole blood in response to ADP.[19][20] The results are reported in P2Y12 Reaction Units (PRU), with lower values indicating a greater level of platelet inhibition.[19]

-

Multiple Electrode Aggregometry (MEA): The MEA platform, such as the Multiplate analyzer, also uses whole blood to assess platelet aggregation in response to ADP.[21]

5.3. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay measures the phosphorylation state of VASP, a downstream marker of P2Y12 receptor signaling.[11][21] In the presence of P2Y12 inhibition by clopidogrel, VASP becomes phosphorylated. The level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.

5.4. Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the P2Y12 receptor.[22] They can be used to quantify the number of available P2Y12 receptors and to assess the degree of receptor blockade by clopidogrel.[22][23]

| Assay Type | Principle | Sample Type | Key Output |

| Light Transmittance Aggregometry (LTA) | Measures change in light transmission due to platelet aggregation. | Platelet-Rich Plasma | % Aggregation |

| Impedance Aggregometry | Measures change in electrical impedance due to platelet aggregation. | Whole Blood | Aggregation Units (AU) |

| VerifyNow P2Y12 | Turbidimetric-based optical detection of platelet aggregation. | Whole Blood | P2Y12 Reaction Units (PRU) |

| VASP Phosphorylation | Flow cytometry to measure phosphorylation of VASP. | Whole Blood | Platelet Reactivity Index (%) |

| Radioligand Binding | Measures binding of a radiolabeled ligand to the P2Y12 receptor. | Platelets/Membranes | Receptor number, binding affinity |

Factors Influencing Clopidogrel Response: The Concept of "Clopidogrel Resistance"

A significant inter-individual variability in the antiplatelet response to clopidogrel has been observed, a phenomenon often termed "clopidogrel resistance."[24][25][26] This variability can be attributed to several factors:

-

Genetic Polymorphisms: Genetic variations in the genes encoding the CYP450 enzymes, particularly CYP2C19, are a major determinant of clopidogrel's metabolic activation.[6][25] Loss-of-function alleles of CYP2C19 are associated with reduced formation of the active metabolite and a diminished antiplatelet effect.[25]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit CYP enzymes, such as certain proton pump inhibitors, can interfere with the metabolic activation of clopidogrel and reduce its efficacy.[5][27]

-

Clinical Factors: Patient-related factors such as diabetes mellitus can be associated with heightened platelet reactivity and a reduced response to clopidogrel.[24]

Conclusion

This compound exerts its antiplatelet effect through a sophisticated and multi-step mechanism of action. As a prodrug, its efficacy is critically dependent on its metabolic activation by hepatic CYP450 enzymes. The resulting active thiol metabolite then irreversibly binds to and inhibits the P2Y12 receptor on platelets, a key mediator of ADP-induced platelet activation. This irreversible antagonism disrupts downstream signaling pathways, leading to a sustained antiplatelet effect. A thorough understanding of this mechanism, from metabolic activation to receptor inhibition and the resulting cellular consequences, is essential for the rational use of clopidogrel in the clinic and for the development of novel antiplatelet therapies. The availability of various laboratory assays to assess P2Y12 function provides valuable tools for both clinical and research applications, enabling a more personalized approach to antiplatelet therapy.

References

-

Clopidogrel Metabolism Pathway. (n.d.). Small Molecule Pathway Database (SMPDB). Retrieved from [Link]

-

Clopidogrel resistance: The way forward. (2011). Indian Journal of Pharmacology. Retrieved from [Link]

-

Clopidogrel Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

-

Clopidogrel pathway. (2010). Pharmacogenomics. Retrieved from [Link]

-

Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100). (2006). Platelets. Retrieved from [Link]

-

The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. (2006). Journal of Biological Chemistry. Retrieved from [Link]

-

Clopidogrel resistance and its relevance: Current concepts. (2024). Journal of the Practice of Cardiovascular Sciences. Retrieved from [Link]

-

Clopidogrel Resistance (CR). (2021). Encyclopedia. Retrieved from [Link]

-

Relevance of metabolic activation pathways: the example of clopidogrel and prasugrel. (2010). Drug Metabolism Reviews. Retrieved from [Link]

-

Central role of the P2Y12 receptor in platelet activation. (2006). The Journal of Clinical Investigation. Retrieved from [Link]

-

Two-step metabolic activation of Clopidogrel Bioavailability of the... (n.d.). ResearchGate. Retrieved from [Link]

-

CLOPIDOGREL RESISTANCE.pptx. (n.d.). SlideShare. Retrieved from [Link]

-

Resistance to clopidogrel: a review of the evidence. (2005). Journal of Thrombosis and Haemostasis. Retrieved from [Link]

-

Clopid-AS Tablet. (n.d.). MedEx. Retrieved from [Link]

-

Mechanism of action clopidogrel. The active metabolite selectively... (n.d.). ResearchGate. Retrieved from [Link]

-

The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

P2Y12 receptors: structure and function. (2015). Journal of Thrombosis and Haemostasis. Retrieved from [Link]

-

Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. (n.d.). Laboratory Alliance. Retrieved from [Link]

-

Molecular mechanisms of platelet P2Y12 receptor regulation. (2013). Biochemical Society Transactions. Retrieved from [Link]

-

Assessment of platelet response to clopidogrel with multiple electrode aggregometry, the VerifyNow P2Y12 analyzer and platelet Vasodilator-Stimulated Phosphoprotein flow cytometry. (2009). Thrombosis and Haemostasis. Retrieved from [Link]

-

Platelet Aggregation - Plavix Sensitivity. (n.d.). Machaon Diagnostics. Retrieved from [Link]

-

P2Y12 Inhibition Assay. (2025). UChicago Medicine Medical Laboratories. Retrieved from [Link]

-

Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. (2004). Haematologica. Retrieved from [Link]

-

The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. (2006). Journal of Biological Chemistry. Retrieved from [Link]

-

Impact of cigarette smoking on P2Y12 receptor binding activity before and after clopidogrel therapy in patients with coronary artery disease. (2013). Journal of Thrombosis and Thrombolysis. Retrieved from [Link]

-

Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients. (2008). European Heart Journal. Retrieved from [Link]

-

Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. (2011). Current Atherosclerosis Reports. Retrieved from [Link]

-

P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. (2009). European Heart Journal. Retrieved from [Link]

-

Laboratory evaluation of clopidogrel responsiveness by platelet function and genetic methods. (2010). Clinica Chimica Acta. Retrieved from [Link]

-

Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents. (2019). American Journal of Clinical Pathology. Retrieved from [Link]

-

The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. (2012). Thrombosis and Haemostasis. Retrieved from [Link]

-

Platelet Function and Genetic Testing to Guide P2Y12 Receptor Inhibitors in PCI. (2019). American College of Cardiology. Retrieved from [Link]

-

Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12® rapid analyzer: The VERIfy Thrombosis risk ASsessment (VERITAS) study. (n.d.). Johns Hopkins University. Retrieved from [Link]

-

Interaction diagram of the P2Y12 receptor and clopidogrel metabolite. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ovid.com [ovid.com]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 5. ClinPGx [clinpgx.org]

- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SMPDB [smpdb.ca]

- 10. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clopid-AS | 75 mg+75 mg | Tablet | ক্লপিড-এ এস ৭৫ মি.গ্রা.+৭৫ মি.গ্রা. ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 13. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 16. Laboratory evaluation of clopidogrel responsiveness by platelet function and genetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. machaondiagnostics.com [machaondiagnostics.com]

- 18. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. laboratoryalliance.com [laboratoryalliance.com]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. Assessment of platelet response to clopidogrel with multiple electrode aggregometry, the VerifyNow P2Y12 analyzer and platelet Vasodilator-Stimulated Phosphoprotein flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of cigarette smoking on P2Y12 receptor binding activity before and after clopidogrel therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clopidogrel resistance and its relevance: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. CLOPIDOGREL RESISTANCE.pptx [slideshare.net]

A Preliminary Investigation into the Anti-Inflammatory Properties of Clopidogrel: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory properties of clopidogrel, extending beyond its well-established role as an antiplatelet agent. This document offers a synthesis of mechanistic insights and field-proven experimental methodologies to facilitate further investigation into this promising therapeutic avenue.

Introduction: Reconsidering Clopidogrel's Therapeutic Profile

Clopidogrel, a thienopyridine derivative, is a widely prescribed prodrug that has been a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] Its mechanism of action has traditionally been attributed to the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets by its active metabolite.[3][4] This inhibition effectively blocks platelet activation and aggregation, crucial steps in thrombus formation.[3]

However, a growing body of evidence suggests that the therapeutic benefits of clopidogrel may extend beyond its anti-hemostatic effects.[5][6] Clinical and preclinical studies have indicated that clopidogrel possesses pleiotropic, or multi-faceted, effects, including significant anti-inflammatory properties.[7][8] This guide delves into the core of these anti-inflammatory actions, providing a technical framework for their preliminary investigation.

Mechanistic Insights: The Molecular Basis of Clopidogrel's Anti-Inflammatory Action

The anti-inflammatory effects of clopidogrel are intrinsically linked to its primary mechanism of action: the inhibition of the P2Y12 receptor. Platelets are not merely mediators of hemostasis; they are active participants in the inflammatory cascade, capable of interacting with and activating leukocytes.[9][10] By mitigating platelet activation, clopidogrel disrupts this critical nexus between thrombosis and inflammation.

The P2Y12 Receptor Signaling Pathway and its Interruption by Clopidogrel

The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that promotes platelet activation and aggregation.[11] Clopidogrel's active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation.[12][13] This action inhibits the downstream signaling pathway, which includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels contribute to the activation of the glycoprotein IIb/IIIa receptor, a key mediator of platelet aggregation.

Below is a diagram illustrating the P2Y12 receptor signaling pathway and the inhibitory effect of clopidogrel's active metabolite.

Caption: P2Y12 Signaling and Clopidogrel Inhibition.

Attenuation of Platelet-Leukocyte Interactions

Activated platelets express adhesion molecules on their surface, such as P-selectin (CD62P) and CD40 ligand (CD40L), which facilitate their interaction with leukocytes.[1][10] This interaction leads to the activation of leukocytes, promoting the release of pro-inflammatory cytokines and chemokines, and contributing to the inflammatory process in the vascular wall.[9] Clopidogrel, by inhibiting platelet activation, reduces the surface expression of P-selectin and CD40L, thereby diminishing platelet-leukocyte aggregation and subsequent leukocyte activation.[12][14]

Modulation of Inflammatory Signaling Pathways

Recent studies suggest that clopidogrel's anti-inflammatory effects may also involve the modulation of key inflammatory signaling pathways within other cell types, such as endothelial cells. Research has indicated that both ticagrelor and clopidogrel can suppress the NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs).[15][16] This is achieved by inhibiting the degradation of IκBα and the phosphorylation of p65, which prevents the translocation of p65 to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

The following diagram illustrates the proposed mechanism of clopidogrel in modulating the NF-κB pathway.

Caption: Clopidogrel's Modulation of NF-κB Signaling.

Experimental Models for a Preliminary Investigation

A thorough investigation of clopidogrel's anti-inflammatory properties necessitates the use of both in vitro and in vivo models. This section outlines key experimental approaches, providing a foundation for robust and reproducible research.

In Vitro Models: Dissecting Molecular Mechanisms

In vitro assays are invaluable for elucidating the direct effects of clopidogrel's active metabolite on cellular and molecular events.

This assay directly measures the formation of aggregates between platelets and leukocytes, a key indicator of thrombo-inflammatory activity.

Experimental Protocol:

-

Blood Collection: Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Treatment: Incubate whole blood samples with either vehicle control or varying concentrations of clopidogrel's active metabolite for a specified duration (e.g., 30 minutes at 37°C).

-

Activation (Optional): To mimic a pro-inflammatory state, samples can be stimulated with a platelet agonist such as ADP or thrombin receptor activating peptide (TRAP).

-

Staining: Add fluorescently labeled antibodies specific for platelet (e.g., anti-CD41) and leukocyte (e.g., anti-CD45) markers.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of leukocytes (CD45-positive cells) that are also positive for the platelet marker (CD41), indicating platelet-leukocyte aggregates.[10][17]

Flow cytometry can be used to quantify the expression of activation-dependent markers on the platelet surface.

Experimental Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation.

-

Treatment and Activation: Treat PRP with clopidogrel's active metabolite or vehicle, followed by stimulation with an agonist (e.g., ADP).

-

Staining: Incubate the samples with fluorescently labeled antibodies against P-selectin (CD62P) and CD40 ligand (CD40L).[18][19]

-

Flow Cytometry Analysis: Analyze the stained platelets to determine the percentage of positive cells and the mean fluorescence intensity, which correspond to the level of marker expression.[20][21]

Enzyme-linked immunosorbent assays (ELISAs) are employed to measure the concentration of soluble inflammatory markers released from activated cells.

Experimental Protocol:

-

Sample Collection: After in vitro treatment and activation of whole blood or isolated cells, collect the plasma or cell culture supernatant by centrifugation.

-

ELISA Procedure: Perform ELISAs for soluble CD40L (sCD40L) and C-reactive protein (CRP) according to the manufacturer's instructions.[22][23][24][25][26] This typically involves incubating the sample in antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the analyte based on a standard curve.

This protocol focuses on the effect of clopidogrel on the production of key inflammatory chemokines by monocytes.

Experimental Protocol:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation, and then isolate monocytes by adherence or magnetic cell sorting.

-

Cell Culture and Treatment: Culture the isolated monocytes and treat them with clopidogrel's active metabolite or vehicle.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

ELISA Analysis: Quantify the levels of monocyte chemoattrapctant protein-1 (MCP-1) and interleukin-8 (IL-8) in the supernatant using specific ELISA kits.[27][28][29]

In Vivo Models: Evaluating Systemic Effects

Animal models are essential for understanding the systemic anti-inflammatory effects of clopidogrel in a complex physiological environment. The rabbit model of atherosclerosis is a well-established and relevant model for these investigations.[7][9][30][31][32]

Experimental Workflow:

-

Animal Model: Use New Zealand White rabbits, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis.[9]

-

Diet: Feed the rabbits a high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic lesions.[7]

-

Treatment Groups: Divide the animals into a control group (receiving a placebo) and a treatment group (receiving a clinically relevant dose of clopidogrel).

-

Drug Administration: Administer clopidogrel or placebo orally on a daily basis throughout the study period.

-

Endpoint Analysis: At the end of the study, euthanize the animals and perform the following analyses:

-

Histological Analysis of Aortic Lesions: Excise the aorta, stain with Oil Red O to visualize lipid-rich atherosclerotic plaques, and quantify the lesion area.

-

Immunohistochemistry: Perform immunohistochemical staining of aortic sections for inflammatory markers such as VCAM-1, MCP-1, and macrophages.

-

Measurement of Circulating Inflammatory Markers: Collect blood samples throughout the study to measure plasma levels of CRP, sCD40L, and other relevant inflammatory biomarkers using ELISA.

-

The following diagram outlines the experimental workflow for the in vivo rabbit model of atherosclerosis.

Caption: In Vivo Rabbit Atherosclerosis Model Workflow.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of In Vitro Data Summary

| Treatment Group | Platelet-Leukocyte Aggregates (%) | P-selectin Expression (MFI) | sCD40L (ng/mL) |

| Vehicle Control | 25.4 ± 3.1 | 150.2 ± 12.5 | 5.2 ± 0.8 |

| Clopidogrel (1 µM) | 15.1 ± 2.5 | 95.7 ± 8.9 | 3.1 ± 0.5 |

| Clopidogrel (10 µM) | 8.9 ± 1.8 | 52.3 ± 6.1 | 1.8 ± 0.3** |

| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |

Table 2: Example of In Vivo Data Summary

| Treatment Group | Aortic Lesion Area (%) | Aortic VCAM-1 Expression (Positive Area %) | Plasma CRP (µg/mL) |

| Control | 35.2 ± 5.7 | 18.9 ± 3.2 | 12.5 ± 2.1 |

| Clopidogrel | 21.8 ± 4.1 | 9.7 ± 2.5 | 7.8 ± 1.5 |

| Data are presented as mean ± SD. p < 0.05 compared to control. |

Conclusion and Future Directions

The preliminary investigation into the anti-inflammatory properties of clopidogrel reveals a compelling narrative that extends its therapeutic potential beyond antiplatelet therapy. The methodologies outlined in this guide provide a robust framework for researchers to further explore these pleiotropic effects. Future research should focus on delineating the precise molecular mechanisms underlying the modulation of inflammatory signaling pathways and translating these findings into novel therapeutic strategies for inflammatory diseases.

References

-

Galeazzi, V., et al. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PNAS, 103(30), 11374-11379. [Link]

-

Galeazzi, V., et al. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PubMed, 16849430. [Link]

-

van Werkum, J. W., et al. (2009). The use of amlodipine, but not of P-glycoprotein inhibiting calcium channel blockers is associated with clopidogrel poor-response. Thrombosis and Haemostasis, 101(02), 345-351. [Link]

-

Langer, V., et al. (2022). Experimental conditions shape in vitro formation of murine platelet-leukocyte aggregates. Frontiers in Immunology, 13, 988448. [Link]

-

Langer, V., et al. (2022). Experimental conditions shape in vitro formation of murine platelet-leukocyte aggregates. Frontiers in Immunology, 13. [Link]

-

JJPharmacology. (2017). Clopidogrel - Mechanism of Action. YouTube. [Link]

-

Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Seminars in thrombosis and hemostasis, 31(2), 174-183. [Link]

-

Sharma, A., et al. (2013). The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury. Journal of visualized experiments : JoVE, (78), 50521. [Link]

-

Fan, J., & Watanabe, T. (2003). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. Current pharmaceutical design, 9(27), 2233-2244. [Link]

-

Ozsavci, D., et al. (2011). New in vitro effects of clopidogrel on platelets in hyperlipidemic and healthy subjects. Anadolu kardiyoloji dergisi : AKD = the Anatolian journal of cardiology, 11(5), 417-424. [Link]

-

Fan, J., & Watanabe, T. (2017). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. International journal of molecular sciences, 18(10), 1156. [Link]

-

Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104-1115. [Link]

-

Evangelista, V., et al. (2005). Clopidogrel inhibits platelet-leukocyte adhesion and platelet-dependent leukocyte activation. Thrombosis and haemostasis, 94(3), 568-573. [Link]

-

Yin, Y. W., et al. (2017). Research methods for animal models of atherosclerosis. Journal of Zhejiang University. Science. B, 18(3), 189-203. [Link]

-

Jia, Z., et al. (2019). Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells. BMC cardiovascular disorders, 19(1), 318. [Link]

-

Bender MedSystems. (n.d.). human sCD40L ELISA. Bender MedSystems. [Link]

-

Stan, M., et al. (2014). In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes. Farmacia, 62(4), 798-807. [Link]

-

Graphviz. (n.d.). DOT Language. Graphviz. [Link]

-

TheHappieCat. (2021). Graphviz tutorial. YouTube. [Link]

-

CyVerse. (n.d.). Intro to DOT language. CyVerse. [Link]

-

Michelson, A. D. (2007). Platelet Flow Cytometry. Methods in molecular biology (Clifton, N.J.), 374, 211-228. [Link]

-

Jose, M. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Jose M. Perez. [Link]

-

Ritchie, A., et al. (2003). Flow cytometry analysis of platelet P-selectin expression in whole blood - Methodological considerations. Clinical and laboratory haematology, 25(3), 175-180. [Link]

-

YouTube. (n.d.). Dot Language Graphviz. YouTube. [Link]

-

Rossaint, J., et al. (2016). Measuring and interpreting platelet-leukocyte aggregates. Platelets, 27(8), 735-744. [Link]

-

Zoka, A., et al. (2013). In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris. ARYA atherosclerosis, 9(1), 53-58. [Link]

-

Gresele, P., et al. (2006). Clopidogrel reduces platelet–leucocyte aggregation, monocyte activation and RANTES secretion in type 2 diabetes mellitus. Diabetologia, 49(10), 2394-2401. [Link]

-

Rossaint, J., et al. (2016). Measuring and interpreting platelet-leukocyte aggregates. Platelets, 27(8), 735-744. [Link]

-

Kazui, M., et al. (2010). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 785-792. [Link]

-

ResearchGate. (n.d.). Best practice for analysing platelets by flow cytometry?. ResearchGate. [Link]

-

Jia, Z., et al. (2019). Ticagrelor and Clopidogrel Suppress NF-κB Signaling Pathway to Alleviate LPS-induced Dysfunction in Vein Endothelial Cells. BMC Cardiovascular Disorders, 19(1), 318. [Link]

-

Seitz, M., et al. (1994). Production of IL-8 and monocyte chemotactic peptide-1 by peripheral blood monocytes. Disparate responses to phytohemagglutinin and lipopolysaccharide. The Journal of immunology (Baltimore, Md. : 1950), 152(4), 1917-1923. [Link]

-

Nagy, B., Jr, et al. (2013). Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. International journal of molecular sciences, 14(1), 1639-1664. [Link]

-

Liu, Y., et al. (2018). Inhibition of Platelets by Clopidogrel Suppressed Ang II-Induced Vascular Inflammation, Oxidative Stress, and Remodeling. Journal of the American Heart Association, 7(21), e009590. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Flow Cytometry. Practical-Haemostasis.com. [Link]

-

Elabscience. (n.d.). Human CRP(C Reactive Protein) ELISA Kit. Elabscience. [Link]

-

Demeditec Diagnostics GmbH. (n.d.). Human CRP ELISA. Demeditec Diagnostics GmbH. [Link]

-

Seitz, M., et al. (1994). Monocyte chemoattractant protein 1 and interleukin 8 production by rheumatoid synoviocytes. Effects of anti-rheumatic drugs. The Journal of rheumatology, 21(5), 819-826. [Link]

-

Gerszten, R. E., et al. (1999). MCP-1 and IL-8 trigger firm adhesion of monocytes to vascular endothelium under flow conditions. Nature, 398(6729), 718-723. [Link]

Sources

- 1. Clopidogrel inhibits platelet-leukocyte adhesion and platelet-dependent leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clopidogrel reduces platelet–leucocyte aggregation, monocyte activation and RANTES secretion in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Experimental conditions shape in vitro formation of murine platelet-leukocyte aggregates [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Ticagrelor and Clopidogrel Suppress NF-κB Signaling [research.amanote.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 24. elkbiotech.com [elkbiotech.com]

- 25. sceti.co.jp [sceti.co.jp]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Production of IL-8 and monocyte chemotactic peptide-1 by peripheral blood monocytes. Disparate responses to phytohemagglutinin and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Monocyte chemoattractant protein 1 and interleukin 8 production by rheumatoid synoviocytes. Effects of anti-rheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. MCP-1 and IL-8 trigger firm adhesion of monocytes to vascular endothelium under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Clopidogrel Beyond the Coronary Arteries: An In-Depth Technical Guide for Early-Stage Research

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals exploring the early-stage applications of clopidogrel for non-coronary indications. Moving beyond its established role in coronary artery disease, we delve into the mechanistic rationale, preclinical evidence, and critical experimental methodologies for investigating its therapeutic potential in peripheral artery disease, ischemic stroke, and emerging areas such as diabetic microangiopathy. This document is structured to provide not just protocols, but the scientific reasoning that underpins them, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.

Section 1: The Scientific Premise for Expanding Indications

Clopidogrel, a thienopyridine prodrug, is metabolically activated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, into an active thiol metabolite.[1][2] This active metabolite irreversibly antagonizes the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets.[3][4] This blockade prevents the conformational change in the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation and thrombus formation.[5][6] While this mechanism is central to its efficacy in preventing thrombotic events in coronary arteries, the ubiquitous nature of the P2Y12 receptor and the broader implications of platelet activation in various pathologies present a compelling case for exploring its use in other therapeutic areas.

Recent research has illuminated the expression and function of the P2Y12 receptor on a variety of cells beyond platelets, including immune cells like microglia, monocytes, dendritic cells, and T lymphocytes, as well as vascular smooth muscle cells.[7][8][9] This suggests that clopidogrel's effects may extend beyond simple antiplatelet aggregation to include modulation of inflammatory and immune responses, which are key drivers in many non-coronary vascular diseases.[8][10]

The P2Y12 Signaling Pathway: A Target Beyond Platelets

The binding of ADP to the P2Y12 receptor on platelets initiates a Gi-coupled signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP prevents the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key step in inhibiting platelet activation.[5][11] The expanding understanding of P2Y12 receptor expression on immune cells suggests that clopidogrel could directly modulate inflammatory pathways.[7][8] For instance, P2Y12 receptor activation on microglia has been implicated in their migration and activation, suggesting a role for clopidogrel in neuroinflammatory conditions.[7]

Ischemic Stroke

The rationale for using clopidogrel in ischemic stroke stems from the central role of platelet-rich thrombi in occluding cerebral arteries. Several large clinical trials have investigated the efficacy of clopidogrel, often in combination with aspirin (dual antiplatelet therapy, DAPT), for secondary stroke prevention.

Meta-analyses of randomized controlled trials have shown that short-term DAPT with clopidogrel and aspirin, initiated soon after a minor ischemic stroke or transient ischemic attack (TIA), is more effective than monotherapy in reducing the risk of recurrent stroke. [8][12]However, the benefit of DAPT appears to be concentrated in the early period (≤ 1 month) after the event, with longer durations increasing the risk of major bleeding. [8][13] Table 2: Summary of Key Clinical Trial Findings for Clopidogrel in Ischemic Stroke/TIA

| Trial/Study | Treatment Regimen | Key Efficacy Outcome | Key Safety Outcome | Citation(s) |

| POINT Trial | Clopidogrel + Aspirin vs. Aspirin alone (90 days) | Reduced risk of major ischemic events (HR 0.75). | Increased risk of major hemorrhage. | [13][14] |

| Meta-Analysis (16 RCTs) | DAPT vs. Monotherapy | Significant reduction in any stroke (RR 0.80) and ischemic stroke (RR 0.75). | Increased risk of intracranial and major bleeding. | [8] |

| INSPIRES Trial Subgroup | Clopidogrel + Aspirin initiated within 72 hours | Consistent benefit in reducing new stroke risk. | Similar increase in moderate-to-severe bleeding. | [15] |

The middle cerebral artery occlusion (MCAO) model in mice is the most frequently used model to mimic human ischemic stroke. [3][4][16]This model allows for the investigation of neuroprotective and thrombolytic effects of therapeutic agents.

Emerging Indications: Diabetic Microangiopathy and Endothelial Dysfunction

There is growing preclinical and clinical evidence suggesting that clopidogrel may have beneficial effects beyond its antithrombotic properties, particularly in conditions characterized by endothelial dysfunction and inflammation, such as diabetic microangiopathy.

Studies in diabetic rat models have shown that clopidogrel can partially prevent the development of ischemic retinopathy by improving nitric oxide (NO) production and reducing retinal nonperfused areas. [17]In patients with type 2 diabetes, clopidogrel treatment has been shown to reduce the number of circulating endothelial cells, an indicator of vascular injury, and improve endothelial progenitor cell recruitment. [18]Furthermore, clopidogrel has been demonstrated to improve microcirculatory endothelial function in healthy individuals with high baseline platelet aggregation and in patients with stable coronary artery disease. [6][12][19]This suggests a potential role for clopidogrel in preserving vascular health in diabetes.

Section 3: Core Experimental Protocols

The following protocols are provided as a detailed guide for researchers. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.

Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. [20][21]It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first 2 mL should be discarded to avoid tissue factor contamination. [22]2. PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 1000 rpm for 10 minutes) to obtain platelet-rich plasma (PRP). [22] * Centrifuge the remaining blood at a higher speed (e.g., 3000 rpm for 10 minutes) to obtain platelet-poor plasma (PPP). [22]3. Assay Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission). [21] * Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. [21][23] * Add a specific concentration of an agonist, such as ADP (commonly 5 µM or 20 µM for clopidogrel studies), to induce aggregation. [20] * Record the change in light transmission over time to generate an aggregation curve.

-

Protocol: Flow Cytometry for Platelet Activation Markers (P-selectin)

Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets, providing a sensitive measure of platelet activation. [24][25]P-selectin (CD62P) is a marker of α-granule release upon platelet activation. [25][26] Step-by-Step Methodology:

-

Blood Collection: Collect whole blood in 3.2% sodium citrate tubes.

-

Antibody Staining:

-

In a tube, combine a small volume of whole blood with fluorescently labeled monoclonal antibodies against a platelet-specific marker (e.g., CD42a-FITC) and an activation marker (e.g., CD62P-PE). [26] * Incubate the mixture at room temperature in the dark for a specified time (e.g., 10-30 minutes). [24][26]3. Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells. [24]4. Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and expression of the platelet-specific marker.

-

Quantify the percentage of platelets expressing the activation marker (e.g., CD62P-positive). [26]

-

Protocol: Flow Cytometry for Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation

The VASP phosphorylation assay is a specific method to assess the inhibition of the P2Y12 receptor pathway. [11][27]Inhibition of the P2Y12 receptor by clopidogrel leads to an increase in VASP phosphorylation. [11][28] Step-by-Step Methodology:

-

Blood Collection: Collect whole blood in citrated tubes.

-

Sample Treatment:

-

Incubate whole blood samples with either prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor. [28][29]3. Fixation and Permeabilization: Fix the cells with a fixative and then permeabilize the platelet membrane to allow intracellular antibody staining. [29]4. Antibody Staining: Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP. [29]5. Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer.

-

Calculate the Platelet Reactivity Index (PRI) based on the mean fluorescence intensity (MFI) of the PGE1 and PGE1+ADP treated samples. A lower PRI indicates greater P2Y12 inhibition. [11][29]

-

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is a robust in vivo method to assess the efficacy of antithrombotic agents. [30][31][32] Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat and surgically expose the common carotid artery. [31]2. Induction of Thrombosis:

-

Soak a small piece of filter paper in a ferric chloride (FeCl₃) solution (e.g., 20% w/v). [30][31] * Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). [33]3. Monitoring: Continuously monitor carotid artery blood flow using a Doppler flow probe placed distal to the injury site. [31]4. Endpoint Measurement: Record the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow. [30]

-

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is the most common experimental model of focal cerebral ischemia. [3][4][16] Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA). [3][16]2. Occlusion:

-

Introduce a coated monofilament suture into the ECA and advance it into the ICA until its tip occludes the origin of the middle cerebral artery (MCA). [3][16] * The occlusion can be transient (suture is withdrawn after a specific time) or permanent. [3]3. Assessment of Infarct Volume:

-

After a defined reperfusion period (for transient MCAO) or at the end of the experiment, euthanize the animal and remove the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white. [16] * Quantify the infarct volume using image analysis software.

-

Section 4: Considerations for Research and Development

CYP2C19 Genetic Polymorphisms

The efficacy of clopidogrel is significantly influenced by genetic polymorphisms in the CYP2C19 gene. [34]Individuals who are poor metabolizers have reduced conversion of clopidogrel to its active metabolite, leading to diminished antiplatelet effects and an increased risk of adverse cardiovascular events. [16]Genotyping for CYP2C19 variants should be considered in both preclinical and clinical studies to account for this variability in drug response. [11][35]

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Developing a robust understanding of the PK/PD relationship of clopidogrel in the context of non-coronary indications is crucial. [21]PK/PD modeling can help in optimizing dosing regimens and predicting clinical outcomes in different patient populations.

Section 5: Conclusion

The therapeutic potential of clopidogrel extends beyond its established role in coronary artery disease. Its mechanism of action, involving the irreversible inhibition of the P2Y12 receptor, and the expanding knowledge of this receptor's role in inflammation and immunity, provide a strong rationale for its investigation in a range of non-coronary indications. This guide has provided a technical framework, including detailed experimental protocols and preclinical models, to facilitate rigorous and insightful early-stage research in this promising field. By combining a deep understanding of the underlying science with robust experimental design, researchers can effectively explore and validate the future applications of this important therapeutic agent.

References

-

Effects of clopidogrel and ticlopidine on experimental diabetic ischemic retinopathy in rats. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Clopidogrel Improves Skin Microcirculatory Endothelial Function in Persons With Heightened Platelet Aggregation. (2016). Journal of the American Heart Association. Retrieved January 16, 2026, from [Link]

-

A Flow Cytometry Method for Characterizing Platelet Activation. (2020). ASME Digital Collection. Retrieved January 16, 2026, from [Link]

-

Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. (n.d.). CorDynamics. Retrieved January 16, 2026, from [Link]

-

Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Vasodilator-Stimulated Phosphoprotein (VASP) Assay. (2016). Thoracic Key. Retrieved January 16, 2026, from [Link]

-

VASP/P2Y12. (n.d.). Biocytex. Retrieved January 16, 2026, from [Link]

-

The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

The Role of P2Y12 Receptor and Activated Platelets During Inflammation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (n.d.). Retrieved January 16, 2026, from [Link]

-

Rat model of arterial thrombosis induced by ferric chloride. (1990). PubMed. Retrieved January 16, 2026, from [Link]

-

Mouse Model of Middle Cerebral Artery Occlusion. (2011). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Clopidogrel improves endothelial function and NO bioavailability by sensitizing adenylyl cyclase in rats with congestive heart failure. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Measurement of platelet p-selectin expression by flow cytometry in patients with acute ischemic stroke. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

Usefulness of Clopidogrel to Protect Against Diabetes-Induced Vascular Damage. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model Reagents / Consumables. (n.d.). bioRxiv. Retrieved January 16, 2026, from [Link]

-

Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. (n.d.). Retrieved January 16, 2026, from [Link]

-

Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Protocol for middle cerebral artery occlusion by an intraluminal suture method. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

What is VASP-P? (2017). The Fritsma Factor. Retrieved January 16, 2026, from [Link]

-

Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. (2022). PubMed. Retrieved January 16, 2026, from [Link]

-

Flow cytometry analysis of platelet P-selectin expression in whole blood - Methodological considerations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. (2013). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients. (n.d.). Oxford Academic. Retrieved January 16, 2026, from [Link]

-

Evaluation of platelet function among patients treated with Clopidogrel, using the Light Transmission Aggregometry (LTA). (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Clopidogrel improves microvascular endothelial function in subjects with stable coronary artery disease. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Clopidogrel Improves Systemic Endothelial Nitric Oxide Bioavailability in Patients With Coronary Artery Disease. (n.d.). American Heart Association Journals. Retrieved January 16, 2026, from [Link]

-

Abstract 11757: Clopidogrel Improves Microvascular Endothelial Function in Patients with Stable Coronary Artery Disease. (n.d.). American Heart Association Journals. Retrieved January 16, 2026, from [Link]

-

Platelet Effects of Anti-diabetic Therapies. (2021). I.R.I.S. Retrieved January 16, 2026, from [Link]

-

Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. Retrieved January 16, 2026, from [Link]

-

Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

-

The effect of clopidogrel on platelet activity in patients with and without type-2 diabetes mellitus: a comparative study. (2015). PubMed Central. Retrieved January 16, 2026, from [Link]

-

P2Y12 platelet inhibition in clinical practice. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Aspirin and clopidogrel: efficacy and resistance in diabetes mellitus. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Effects of Clopidogrel and Aspirin in Combination Versus Aspirin Alone on Platelet Activation and Major Receptor Expression in Diabetic Patients: The PLavix Use for Treatment Of Diabetes (PLUTO-Diabetes) Trial. (2007). PubMed. Retrieved January 16, 2026, from [Link]

-

The mechanisms and therapeutic potential of clopidogrel in mitigating diabetic cardiomyopathy in db/db mice. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Clopidogrel for Peripheral Artery Disease. (n.d.). withpower.com. Retrieved January 16, 2026, from [Link]

-

CYP2C19*2 polymorphism influenced response to clopidogrel treatment but was not related to restenosis in atherosclerotic smokers. (2020). Genetics and Molecular Research. Retrieved January 16, 2026, from [Link]

Sources

- 1. The effect of clopidogrel on platelet activity in patients with and without type-2 diabetes mellitus: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms and therapeutic potential of clopidogrel in mitigating diabetic cardiomyopathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fritsmafactor.com [fritsmafactor.com]

- 12. ahajournals.org [ahajournals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 15. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of clopidogrel and ticlopidine on experimental diabetic ischemic retinopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Usefulness of Clopidogrel to Protect Against Diabetes-Induced Vascular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clopidogrel improves microvascular endothelial function in subjects with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 25. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 28. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biocytex.fr [biocytex.fr]

- 30. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Aspirin and clopidogrel: efficacy and resistance in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Effects of clopidogrel and aspirin in combination versus aspirin alone on platelet activation and major receptor expression in diabetic patients: the PLavix Use for Treatment Of Diabetes (PLUTO-Diabetes) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Modeling of Clopidogrel's Irreversible Interaction with the P2Y12 Receptor

Abstract

This technical guide provides a comprehensive, methodology-focused exploration of the computational techniques used to model the interaction between the active metabolite of clopidogrel and its molecular target, the P2Y12 receptor. Clopidogrel is a cornerstone antiplatelet prodrug, and understanding its mechanism of irreversible inhibition at an atomic level is critical for the development of next-generation antithrombotic agents.[1][2] This document details a complete in silico workflow, from system preparation and molecular docking to all-atom molecular dynamics simulations and binding energy analysis. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring a self-validating and reproducible computational experiment.

Introduction: The Clinical and Biological Imperative

Clopidogrel is a thienopyridine-class antiplatelet agent widely prescribed for the prevention of atherothrombotic events, such as myocardial infarction and stroke.[1] It functions as a prodrug, requiring hepatic metabolism via cytochrome P450 (CYP) enzymes to generate its pharmacologically active form.[3] The primary molecular target of this active thiol metabolite is the P2Y12 receptor, a G protein-coupled receptor (GPCR) located on the surface of platelets.[4]

The P2Y12 receptor plays a pivotal role in hemostasis. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[5][6][7] The active metabolite of clopidogrel irreversibly antagonizes this receptor, effectively blocking ADP-mediated platelet activation for the lifespan of the platelet.[1][8][9] This covalent and irreversible interaction is the cornerstone of clopidogrel's therapeutic efficacy.[1][10]

Molecular modeling provides an indispensable toolkit to dissect this interaction at an atomic level, offering insights that are often inaccessible through experimental methods alone. By simulating the binding event and subsequent covalent bond formation, researchers can identify key interacting residues, understand the conformational dynamics of the receptor-ligand complex, and generate hypotheses to guide the design of novel, more effective P2Y12 inhibitors.[11][12]

The Molecular Protagonists: Structure and Preparation

The P2Y12 Receptor: A Class A GPCR

The P2Y12 receptor is a member of the purinergic GPCR family, characterized by seven transmembrane helices connected by intracellular and extracellular loops.[4][13] The availability of high-resolution crystal structures of the human P2Y12 receptor has been a significant breakthrough for structure-based drug design.[13][14]

| PDB ID | Description | Resolution (Å) |

| 4NTJ | Human P2Y12R in complex with the non-nucleotide antagonist AZD1283 | 2.60 |

| 4PXZ | Human P2Y12R in complex with the agonist 2-MeS-ADP | 2.50 |

| 6B73 | Human P2Y12R in complex with ticagrelor and a Gαi protein | 3.10 |

Data sourced from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.

Clopidogrel's Active Metabolite: A Reactive Thiol

Clopidogrel itself is inactive.[15] Its therapeutic effect is entirely dependent on its conversion to a highly reactive and unstable thiol metabolite, 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid.[10][15] The key features of this molecule are a reactive thiol group (-SH) and specific stereochemistry (S configuration at C7 and Z configuration at the C3-C16 double bond) which are critical for its biological activity.[15][16] This thiol group is responsible for forming a disulfide bridge with one or more cysteine residues on the P2Y12 receptor, leading to irreversible inhibition.[10][17]

The Computational Strategy: A Multi-Step Approach

Our in silico investigation follows a logical progression from static binding prediction to dynamic simulation of the complex. This multi-step approach ensures that each stage builds upon a validated foundation, enhancing the overall reliability of the findings.

Caption: High-level computational workflow for modeling clopidogrel-P2Y12 interaction.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18] This static snapshot provides the crucial starting point for more computationally intensive dynamic simulations.

Step-by-Step Methodology

-

Receptor Preparation:

-

Start with a high-resolution crystal structure (e.g., PDB ID: 4NTJ).[13]

-

Remove all non-essential molecules, including co-crystallized ligands, water, and ions.

-

Add hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH of 7.4. This is critical as the charge state of residues like histidine can dramatically influence ligand binding.

-

Perform a constrained energy minimization of the receptor structure to relieve any steric clashes introduced during preparation, using a suitable force field like OPLS4.

-

-

Ligand Preparation:

-

Obtain the 2D structure of clopidogrel's active metabolite.[16]

-

Convert the 2D structure to 3D and generate a low-energy conformation.

-

Assign partial atomic charges using a quantum mechanical method or a pre-parameterized force field. The reactive thiol group requires careful parameterization.

-

-

Binding Site Definition & Docking:

-

Define the binding site. In the P2Y12 receptor, this is a large cavity on the extracellular side.[13] The location of the co-crystallized antagonist in 4NTJ serves as an excellent guide for defining the docking grid.

-

Perform the docking calculation using software like Glide (Schrödinger) or AutoDock Vina.[18][19] The algorithm will sample a vast number of ligand orientations and conformations within the binding site.

-

-

Pose Analysis and Validation:

-

Analyze the top-scoring poses based on the docking score, which estimates the binding affinity.

-

Visually inspect the poses to identify key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with receptor residues.

-

Self-Validation: A crucial step is to ensure the docking protocol is reliable. This can be done by redocking the original co-crystallized ligand (e.g., AZD1283 for 4NTJ) into the receptor. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

-

Caption: Detailed workflow for the molecular docking protocol.

Expected Interactions

Docking studies suggest that the active metabolite binds in a pocket involving transmembrane helices. Key interactions often involve residues such as Cys97, Cys175, Tyr105, Phe112, and Arg256, with the reactive thiol positioned to form a covalent bond, most notably with Cys97 or Cys175.[13][17]

Experimental Protocol: All-Atom Molecular Dynamics (MD) Simulation

While docking provides a static picture, MD simulations offer a dynamic view, revealing how the complex behaves over time in a more realistic physiological environment.[20][21][22] This is essential for assessing the stability of the docked pose and understanding the conformational changes that accommodate the irreversible covalent bond.

Step-by-Step Methodology

-

System Setup (Covalent Complex):

-

Begin with the highest-scoring, most plausible docked pose from the previous step.

-

Manually create a disulfide bond between the sulfur atom of the ligand's thiol group and the sulfur atom of a key cysteine residue (e.g., Cys175) in the P2Y12 binding pocket. This requires specialized software modules to define the new covalent linkage and generate appropriate force field parameters for the modified residue.

-

Embed the receptor-ligand complex into a realistic lipid bilayer, such as a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane, which mimics a mammalian cell membrane.[17]

-

Solvate the system with an explicit water model (e.g., TIP3P) in a periodic box.

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM).

-

-

Simulation Parameters:

| Parameter | Typical Value / Method | Rationale |

| Force Field | CHARMM36m, AMBER ff14SB | These are well-validated force fields for protein, lipid, and ligand simulations.[23] |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking physiological conditions. |